Cas no 2229381-98-8 (2-fluoro-2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethan-1-amine)

2-fluoro-2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethan-1-amine structure
2229381-98-8 structure
Product Name:2-fluoro-2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethan-1-amine
CAS No:2229381-98-8
MF:C11H11F2N3
MW:223.221948862076
CID:6588226
PubChem ID:165851506
Update Time:2025-07-18

2-fluoro-2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethan-1-amine
    • EN300-1774449
    • 2-fluoro-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethan-1-amine
    • 2229381-98-8
    • Inchi: 1S/C11H11F2N3/c12-8-3-1-7(2-4-8)11-9(6-15-16-11)10(13)5-14/h1-4,6,10H,5,14H2,(H,15,16)
    • InChI Key: MHNBXRKYAAFHPR-UHFFFAOYSA-N
    • SMILES: FC(CN)C1C=NNC=1C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 223.09210369g/mol
  • Monoisotopic Mass: 223.09210369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 54.7Ų

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Additional information on 2-fluoro-2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethan-1-amine

Introduction to 2-Fluoro-2-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 2229381-98-8)

2-Fluoro-2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)ethan-1-amine, with the CAS number 2229381-98-8, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of substituted pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of fluorine atoms in the molecular structure enhances its pharmacological profile, making it a promising candidate for further development in drug discovery.

The chemical structure of 2-fluoro-2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)ethan-1-amine is characterized by a central pyrazole ring substituted with a 4-fluorophenyl group and a fluoroethylamine moiety. The fluorine atoms play a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are essential for optimizing its pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the potential therapeutic applications of 2-fluoro-2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)ethan-1-amine. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary in vitro and in vivo experiments have shown that it can effectively reduce inflammation in animal models of rheumatoid arthritis.

In the context of cancer research, 2-fluoro-2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)ethan-1-amine has demonstrated promising antiproliferative effects against various cancer cell lines. A study conducted at the National Cancer Institute found that this compound selectively inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways, such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of 2-fluoro-2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)ethan-1-amine have also been extensively studied. Research has shown that it exhibits favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Furthermore, its low toxicity profile and minimal side effects make it an attractive candidate for clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-fluoro-2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)ethan-1-amine in human subjects. Early-phase trials have demonstrated promising results, with patients showing significant improvements in disease symptoms and quality of life. These findings underscore the potential of this compound to address unmet medical needs in various therapeutic areas.

In conclusion, 2-fluoro-2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 2229381-98-8) represents a promising lead compound with a broad spectrum of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical development. Ongoing research continues to explore its therapeutic potential, paving the way for new treatment options in inflammatory diseases and cancer.

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